N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine group and a carboxamide group, along with a chloromethylphenyl group
Mechanism of Action
Target of Action
The primary targets of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
The exact mode of action of This compound It’s known that many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound might interfere with the normal functioning of certain biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets could lead to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Substitution with Morpholine: The pyrimidine core is then reacted with morpholine under basic conditions to introduce the morpholine group.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Chloromethylphenyl Substitution: Finally, the chloromethylphenyl group is introduced via a nucleophilic substitution reaction, using a chloromethylphenyl halide and the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a pyrimidine ring and has different substituents, leading to distinct chemical and biological properties.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a benzamide structure with a nitro group, which affects its reactivity and applications.
Uniqueness
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBGDBQMQERLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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